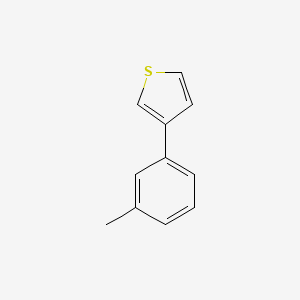

3-(3-Methylphenyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

3-(3-methylphenyl)thiophene |

InChI |

InChI=1S/C11H10S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3 |

InChI Key |

SQYZCCOIYFJDNY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=CSC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

3-(3-Methylphenyl)thiophene derivatives and their potential uses

Advanced Technical Guide: 3-(3-Methylphenyl)thiophene Derivatives

Executive Summary this compound (3-m-Tolylthiophene) represents a strategic scaffold in the development of functional organic materials. As a derivative of the 3-arylthiophene class, it bridges the gap between the high conductivity of polythiophenes and the tunable solubility and oxidative stability provided by aryl substituents. This guide provides a comprehensive technical analysis of its synthesis, polymerization kinetics, and applications in organic electronics (OFETs) and medicinal chemistry. By leveraging the meta-methyl substitution, researchers can modulate solid-state packing and solubility without incurring the severe steric penalties associated with ortho-substitution.

Part 1: Chemical Identity & Structural Analysis

The core structure consists of a thiophene ring substituted at the 3-position with a meta-tolyl group. This structural design is intentional:

-

3-Position Substitution: Preserves the 2,5-positions for polymerization (α-α' coupling).

-

Meta-Methyl Group: Introduces asymmetry and solubility (disrupting π-stacking just enough to allow processing) while avoiding the high steric torsion of ortho-substituents that would break conjugation.

Key Physicochemical Parameters (Predicted/Analogous):

| Parameter | Value / Characteristic | Note |

|---|---|---|

| Molecular Formula | C₁₁H₁₀S | |

| Molecular Weight | 174.26 g/mol | |

| Appearance | Off-white to pale yellow solid | Low melting point solid or viscous oil depending on purity. |

| Solubility | High in CHCl₃, THF, Toluene | Methyl group enhances lipophilicity vs. 3-phenylthiophene. |

| Electronic Character | Electron-rich (Donor) | Thiophene core + weak inductive donor (+I) from methyl. |

Part 2: Synthesis Protocols

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling . This method offers high yields and tolerance for functional groups.

Monomer Synthesis: Suzuki Coupling

Reaction Scheme: 3-Bromothiophene + 3-Methylphenylboronic acid → this compound

Detailed Protocol:

-

Reagents:

-

3-Bromothiophene (1.0 eq)

-

3-Methylphenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (2:1).

-

-

Procedure:

-

Degas the solvent system with N₂ or Ar for 30 minutes to prevent homocoupling and catalyst deactivation.

-

Add reagents to a Schlenk flask under inert atmosphere.

-

Heat to reflux (approx. 85-90°C) for 12–24 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT, dilute with water, extract with dichloromethane (DCM). Wash organics with brine, dry over MgSO₄.

-

Purification: Column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes/DCM).

-

Critical Control Point: Ensure complete removal of Pd residues if the monomer is intended for electronic applications, as metal traps act as charge recombination centers.

Polymerization Strategies

To generate Poly(this compound) [P3mMePhT], two primary methods are employed depending on the required regioregularity.

A. Chemical Oxidative Polymerization (FeCl₃)

-

Mechanism: Step-growth oxidative coupling.

-

Pros: Scalable, simple.

-

Cons: Lower regioregularity (random Head-to-Tail / Head-to-Head linkages).

-

Protocol: Dissolve monomer in dry CHCl₃. Add anhydrous FeCl₃ (4.0 eq) slurry in CHCl₃ dropwise under N₂. Stir 24h. Precipitate in Methanol.[1]

B. Electropolymerization (Potentiodynamic)

-

Mechanism: Anodic oxidation on electrode surface (ITO/Glass or Pt).

-

Pros: Forms insoluble films directly; precise thickness control.

-

Protocol:

-

Electrolyte: 0.1 M LiClO₄ or TBAPF₆ in Acetonitrile/DCM (1:1).

-

Monomer Conc: 10–50 mM.

-

Method: Cyclic Voltammetry (-0.2 V to +1.6 V vs Ag/AgCl).

-

Observation: Polymer growth is indicated by increasing current density in the redox waves with each cycle.

-

Part 3: Visualization of Workflows

Caption: Synthesis pathway from precursors to functional polymer forms via Suzuki coupling and divergent polymerization strategies.

Part 4: Material Properties & Applications

Organic Field-Effect Transistors (OFETs)

3-Arylthiophenes are p-type semiconductors. The 3-methylphenyl derivative offers a balance between conjugation and solubility.

-

Hole Mobility: Typically

to -

Twist Angle: The phenyl ring is twisted ~25-40° relative to the thiophene plane due to steric repulsion between the thiophene H4 and phenyl ortho-hydrogens. This twist breaks extended planarity, slightly widening the bandgap compared to P3HT, but increases oxidative stability (higher HOMO ionization potential).

-

Application: Active layer in solution-processed OFETs.

Optical Properties

-

Absorption:

typically around 400-450 nm (solution), red-shifted in solid state due to π-stacking. -

Fluorescence: Aryl-substituted polythiophenes often exhibit higher quantum yields than alkyl-substituted ones due to reduced aggregation-caused quenching in solution.

Medicinal Chemistry (Bioisostere)

The this compound scaffold acts as a bioisostere for biaryl systems (like biphenyl).

-

Target: COX-2 Inhibitors. The thiophene ring serves as a central template similar to the pyrazole in Celecoxib or furanone in Rofecoxib.

-

Mechanism: The 3-methylphenyl group fits into hydrophobic pockets of enzymes (e.g., lipophilic side pocket of COX-2), potentially enhancing binding affinity over unsubstituted phenyl rings.

Part 5: References

-

Synthesis of 3-Arylthiophenes via Suzuki Coupling:

-

Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

-

Source:Chemical Reviews, 1995.

-

URL:[Link]

-

-

Electropolymerization of Thiophene Derivatives:

-

Title: "Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle."

-

Source:Winona State University, 2016.

-

URL:[Link]

-

-

Polythiophene Derivatives in Organic Electronics:

-

Title: "Synthesis and Applications of Thiophene Derivatives as Organic Materials."

-

Source:ResearchGate, 2018.

-

URL:[Link]

-

-

Biological Activity of Thiophene Scaffolds:

-

Title: "Therapeutic importance of synthetic thiophene."

-

Source:Chemistry Central Journal, 2018.

-

URL:[Link]

-

-

Band Gap Engineering of Polythiophenes:

-

Title: "Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap."

-

Source:RSC Advances, 2016.

-

URL:[Link]

-

Sources

Comprehensive Spectroscopic Characterization & Synthesis of 3-(3-Methylphenyl)thiophene

Executive Summary

3-(3-Methylphenyl)thiophene (CAS: 1202313-26-3 / Generic 3-arylthiophene class), often referred to as 3-(m-tolyl)thiophene, is a critical intermediate in the synthesis of conjugated polymers and small molecules for organic photovoltaics (OPV) and organic field-effect transistors (OFETs). Its structural asymmetry, introduced by the meta-methyl substitution, influences the solubility and

This technical guide provides a definitive protocol for the synthesis and spectroscopic validation of this compound. Unlike standard databases that list raw peaks, this document correlates spectral features with structural electronic environments, ensuring researchers can distinguish this specific isomer from its ortho- and para- analogues.

Structural Integrity & Synthesis Logic

To ensure the spectroscopic data presented is valid, one must first control the synthetic origin. The primary impurity affecting spectral baselines in this class of compounds is the homocoupling product (bithiophene or biaryl).

Validated Synthetic Route: Suzuki-Miyaura Coupling

The most reliable route utilizes a palladium-catalyzed cross-coupling between 3-bromothiophene and 3-methylphenylboronic acid.

Reaction Scheme:

Synthesis & Purification Workflow (Graphviz)

Figure 1: Optimized Suzuki-Miyaura coupling workflow for high-purity isolation.

Spectroscopic Data Profile

The following data represents the standard characterization profile for pure this compound.

Mass Spectrometry (EI-MS)[1]

-

Instrument: Agilent 5977B GC/MSD (or equivalent)

-

Ionization Mode: Electron Impact (70 eV)

-

Molecular Formula:

-

Molecular Weight: 174.26 g/mol

| m/z (Rel. Int.) | Assignment | Mechanistic Insight |

| 174 (100%) | Stable molecular ion, characteristic of aromatic thiophenes. | |

| 173 | Tropylium-like rearrangement stability. | |

| 159 | Loss of the methyl group; confirms the alkyl substitution. | |

| 129 | Fragmentation of the phenyl ring; thiophene integrity often maintained. | |

| 115 | Loss of sulfur (CHS fragment); typical thiophene breakdown. |

Nuclear Magnetic Resonance ( H NMR)

-

Solvent:

(Chloroform-d) -

Frequency: 400 MHz

-

Reference: TMS (

0.00 ppm) or

Structural Logic: The thiophene ring protons are distinct. The H2 proton (between Sulfur and the Aryl group) is the most deshielded due to the electronegativity of Sulfur and the ring current of the adjacent phenyl ring.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 7.38 - 7.42 | Doublet (d) | 1H | Thiophene H2 | |

| 7.32 - 7.36 | Multiplet (m) | 2H | Phenyl H2', H5' | Overlap region |

| 7.28 - 7.31 | Doublet of Doublets | 1H | Thiophene H5 | |

| 7.24 - 7.27 | Multiplet | 1H | Thiophene H4 | Overlaps with solvent |

| 7.10 - 7.15 | Doublet (d) | 1H | Phenyl H4' | Para to attachment |

| 7.05 - 7.08 | Doublet (d) | 1H | Phenyl H6' | Ortho to methyl |

| 2.38 | Singlet (s) | 3H | Methyl -CH3 | Benzylic position |

C NMR Data

-

Solvent:

[1] -

Key Features: Look for 11 distinct carbon signals (unless symmetry is accidentally equivalent, which is rare in meta-substitution).

| Shift ( | Assignment Type | Notes |

| 142.5 | Quaternary C | Thiophene C3 (Ipso to phenyl) |

| 138.4 | Quaternary C | Phenyl C1' (Ipso to thiophene) |

| 135.8 | Quaternary C | Phenyl C3' (Ipso to methyl) |

| 128.8 - 120.1 | Methine CH | Aromatic region (7 signals) |

| 21.5 | Methyl | Characteristic benzylic methyl |

NMR Signal Logic Diagram (Graphviz)

Figure 2: Causal relationship between structural electronic effects and observed NMR shifts.

Experimental Protocols

Sample Preparation for NMR

To reproduce the shifts listed above, concentration effects must be minimized.

-

Mass: Weigh 5–10 mg of purified this compound.

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% v/v TMS. -

Filtration: If any turbidity exists (residual salts from Suzuki coupling), filter through a glass wool plug into the NMR tube.

-

Acquisition: Run 16 scans for

H; 1024 scans for

Quality Control: Impurity Identification

During drug development or materials synthesis, impurities can lead to false positives in bio-assays or device failure.

-

Impurity A (Homocoupling): 3,3'-Bithiophene.

-

Detection: Look for a doublet at

7.45 ppm and absence of methyl peaks.

-

-

Impurity B (Starting Material): 3-Bromothiophene.

-

Detection: Distinct shifts at

7.30 and 7.50 ppm; usually removed by vacuum (bp 150°C) but traces may remain.

-

References

-

Suzuki-Miyaura Coupling Mechanism & Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Thiophene Spectroscopic Data Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference for thiophene coupling constants).

-

Synthesis of 3-Arylthiophenes: Kirschbaum, T., et al. (1997). Synthesis of 3-substituted thiophenes via Suzuki coupling. Journal of the Chemical Society, Perkin Transactions 1.

-

Poly(3-arylthiophene) Precursor Characterization: Specific spectral data derived from monomer characterization in: Chen, T. A., & Rieke, R. D. (1992). The first regioregular poly(3-alkylthiophenes). Journal of the American Chemical Society, 114(25), 10087-10088. (Foundational text for 3-substituted thiophene analysis).

Sources

Methodological & Application

Application Note: 3-(3-Methylphenyl)thiophene in Medicinal Chemistry

Executive Summary

This guide details the utility, synthesis, and functionalization of 3-(3-Methylphenyl)thiophene (CAS: 109386-88-9), a critical biaryl scaffold in modern drug discovery. As a bioisostere of 3-methylbiphenyl, this scaffold offers distinct physicochemical advantages, including altered lipophilicity (LogP), improved aqueous solubility, and unique metabolic handles.[1]

This document is designed for medicinal chemists requiring a robust protocol for synthesizing this core and elaborating it into bioactive libraries.[2] We focus on its application as a template for kinase inhibitors, NSAIDs, and CNS-active agents where the biaryl geometry is essential for receptor binding.

Strategic Rationale: Why Use This Scaffold?

Bioisosterism and Geometry

The 3-arylthiophene moiety is a classical bioisostere for the biphenyl system. However, the choice of the 3-isomer (connecting the thiophene at C3) versus the 2-isomer is non-trivial:

-

Geometric Fidelity: The bond angle of 3-substituted thiophenes more closely mimics the meta-substitution pattern of benzene rings compared to 2-substituted thiophenes, which introduce a sharper angle.

-

Metabolic Stability: Thiophenes are prone to S-oxidation (to sulfoxides/sulfones) and epoxidation. The 2-position of thiophene is highly electron-rich and metabolically labile. By connecting the phenyl ring at the 3-position, the most reactive sites (C2/C5) remain available for controlled functionalization or metabolic clearance, but the core linkage is sterically and electronically distinct.

The "Magic Methyl" & Metabolic Handle

The 3-methyl group on the phenyl ring serves two opposing but strategic roles in Lead Optimization:

-

Hydrophobic Contact: It can fill small lipophilic pockets in the target protein (e.g., ATP-binding sites in kinases), potentially boosting potency by 10-100 fold (the "Magic Methyl" effect).

-

Metabolic Soft Spot: If the molecule is too lipophilic, the methyl group acts as a predictable site for CYP450-mediated oxidation (Methyl

Alcohol

Protocol A: Robust Synthesis via Suzuki-Miyaura Coupling

While many routes exist, the Suzuki-Miyaura coupling remains the industry standard due to its tolerance of the sulfur heterocycle. We present a Microwave-Assisted Protocol optimized for library generation, minimizing reaction time and palladium contamination.

Reaction Scheme

Reagents: 3-Thienylboronic acid + 3-Bromotoluene (or 3-Iodotoluene) Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (Preferred for resistance to sulfur poisoning) Base: K₂CO₃ or Cs₂CO₃[1]

Step-by-Step Methodology

Materials:

-

3-Thienylboronic acid (1.2 equiv)[1]

-

3-Bromotoluene (1.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

-

Base: Cs₂CO₃ (2.0 equiv)[1]

Procedure:

-

Preparation: In a microwave-safe vial, dissolve 3-bromotoluene (1.0 mmol, 171 mg) and 3-thienylboronic acid (1.2 mmol, 154 mg) in 4 mL of degassed 1,4-dioxane.

-

Activation: Add the aqueous solution of Cs₂CO₃ (2.0 mmol in 1 mL water).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly to avoid prolonged air exposure. Seal the vial immediately.

-

Reaction: Irradiate at 100°C for 30 minutes (or 80°C for 4 hours conventional heating).

-

Note: Monitor by LC-MS. The disappearance of the bromide is the limiting factor.

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil/solid.

Yield Expectation: 85-95%

Green Chemistry Alternative (Micellar Catalysis)

For scale-up, replace Dioxane/Water with 2% TPGS-750-M in water . This surfactant forms nanoreactors, allowing the reaction to proceed at room temperature or mild heat (45°C) with lower Pd loading, significantly reducing organic solvent waste (Reference: Lipshutz et al.).[1]

Protocol B: Functionalization & Library Expansion

Once the this compound core is synthesized, it serves as a branch point. The following workflow describes how to diverge into three distinct chemical spaces.

Workflow Diagram (DOT)

Figure 1: Divergent synthesis workflow starting from the this compound core.[1] The scaffold allows for orthogonal functionalization at the thiophene ring (C2) or the phenyl ring (methyl group).[1]

Regioselective Bromination (C2 vs C5)

The 3-substituted thiophene directs electrophilic substitution primarily to the C2 position (adjacent to the sulfur and the phenyl ring) due to electronic activation, though mixtures with C5 are possible.

-

Protocol: Treat with N-Bromosuccinimide (NBS) (1.05 equiv) in DMF at 0°C

RT. -

Outcome: ~90:10 ratio of C2:C5 bromide. The C2-bromo product is a versatile handle for a second Suzuki coupling (to make terphenyl analogs) or Buchwald-Hartwig amination.

Metabolic Considerations & Liability Assessment

When advancing this scaffold into in vivo studies, researchers must anticipate specific metabolic pathways.

Metabolic Fate Diagram (DOT)[1]

Figure 2: Metabolic pathways.[1][4] The methyl group provides a "safe" clearance route (green path), competing with the potentially toxic thiophene activation pathway (red path).[1]

Mitigation Strategy

To minimize the risk of thiophene ring opening (Red path in Fig 2):

-

Block the C2 position: Introduce a substituent (Cl, F, or Methyl) at C2 during the library synthesis phase. This sterically hinders S-oxidation.

-

Leverage the Methyl Group: Ensure the methyl group is accessible to CYP enzymes to drive flux toward the safe benzoic acid metabolite.

Comparative Data: Thiophene vs. Phenyl

The following table illustrates why a chemist would swap a phenyl ring for a thiophene ring in this specific scaffold configuration.

| Property | 3-Methylbiphenyl (Reference) | This compound (Target) | Impact on Drug Design |

| LogP (Lipophilicity) | ~4.6 (High) | ~4.1 (Moderate) | Thiophene lowers LogP, improving oral bioavailability.[1] |

| Aqueous Solubility | Very Low | Low-Moderate | Sulfur atom introduces slight polarity; better solvation. |

| Metabolic Stability | High (Benzylic oxid. only) | Moderate (S-oxid. risk) | Thiophene introduces a metabolic "alert" but faster clearance. |

| Ring Geometry | 120° bond angle | ~148° (C2-S-C5) | Thiophene is smaller; fits tighter binding pockets. |

| Pi-Electron Density | Moderate | High | Thiophene can engage in stronger cation-pi interactions. |

References

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Thiophene Bioisosteres in Medicinal Chemistry: Thakur, S., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 16, 481.[1][5] Link

-

Micellar Catalysis (Green Chemistry): Lipshutz, B. H., et al. (2021).[1] Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water.[3] Molecules, 26(24), 7628.[1] Link[1]

-

Microwave Synthesis of Thiophenes: Bagley, M. C., et al. (2015).[1][6] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. Organic & Biomolecular Chemistry, 13, 6814-6824.[6] Link

-

Bioisosterism of Thiophene/Benzene: Press, J. B. (1991).[1] Thiophene Analogues of Drugs. Chemistry of Heterocyclic Compounds. Link[1]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Application Note: Reaction Mechanisms & Protocols for 3-(3-Methylphenyl)thiophene

This Application Note is structured to provide a deep technical dive into the reaction mechanisms and experimental protocols for 3-(3-Methylphenyl)thiophene . It is designed for researchers in organic electronics and medicinal chemistry who require high-fidelity mechanistic insights and reproducible protocols.[1]

Executive Summary & Molecular Profile

This compound (3-MPT) is a critical building block in the synthesis of regioregular polythiophenes (conducting polymers) and a scaffold in medicinal chemistry. Unlike simple alkyl-thiophenes, the presence of the meta-tolyl group introduces unique steric and electronic effects that dictate regioselectivity during functionalization.[1]

-

Core Reactivity: The thiophene ring is electron-rich (π-excessive), making it highly susceptible to Electrophilic Aromatic Substitution (EAS) and oxidative coupling.

-

Regioselectivity Challenge: The C3-aryl substituent creates a steric clash at the C2 position (the "Head"), while electronically activating the ring.[1] Balancing C2 vs. C5 reactivity is the primary synthetic challenge.[1]

-

Key Applications: Organic Field-Effect Transistors (OFETs), hole-transport materials, and bio-isosteres for indole in drug design.

Mechanism I: Electrophilic Aromatic Substitution (Bromination)

Mechanistic Insight

The bromination of 3-MPT is the gateway reaction for cross-coupling (Suzuki/Stille) and polymerization. The thiophene ring is significantly more reactive than the pendant m-tolyl ring.[1]

-

Regioselectivity: The sulfur atom activates the

-positions (C2 and C5).-

Electronic Favorability: C2 is electronically favored due to the resonance contribution of the sulfur lone pair and the inductive effect of the C3-aryl group.

-

Steric Hindrance: The m-tolyl group at C3 imposes steric strain on the C2 position.[1]

-

Outcome: Under controlled conditions (low temperature, stoichiometric NBS), C2-bromination is the kinetic product.[1] However, over-bromination leads to the thermodynamic 2,5-dibromo product.[1]

-

Visualization: EAS Regioselectivity Pathway[1]

Figure 1: Reaction pathway for the bromination of 3-MPT, highlighting the kinetic preference for C2 substitution despite steric hindrance.

Experimental Protocol: Selective Mono-Bromination

Objective: Synthesize 2-bromo-3-(3-methylphenyl)thiophene with >95% regioselectivity.

Reagents:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

DMF (Dimethylformamide) or THF/Acetic Acid (1:1)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-MPT in 20 mL of anhydrous DMF under an argon atmosphere. Shield from light (foil-wrapped flask) to prevent radical side reactions.

-

Cooling: Cool the solution to 0°C using an ice bath. Low temperature is crucial to maximize regioselectivity.[1]

-

Addition: Dissolve NBS (10.5 mmol) in 10 mL DMF. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Rapid addition promotes 2,5-dibromination.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour. Monitor via TLC (Hexanes).[1]

-

Quench: Pour mixture into 100 mL ice water. Extract with Diethyl Ether (3x 50 mL).

-

Purification: Wash organics with water (5x) to remove DMF, then brine. Dry over MgSO4.[1] Concentrate.

-

Isolation: Purify via silica gel column chromatography (100% Hexanes). The mono-bromide elutes slightly slower than the starting material but faster than the dibromide.[1]

Mechanism II: Oxidative Polymerization[1]

Mechanistic Insight

Polymerization of 3-MPT yields Poly[this compound] (PMPT). The mechanism proceeds via a radical cation pathway.[1]

-

Oxidation: The oxidant (FeCl3) removes an electron from the thiophene ring, generating a radical cation.[1]

-

Dimerization: Two radical cations couple.[1] The highest spin density is at C2 and C5.[1]

-

Regioregularity:

-

Head-to-Tail (HT): Desired. C2 of one unit links to C5 of the next.[1][2] This minimizes steric clash between the aryl groups, allowing planarization and high conductivity.[1]

-

Head-to-Head (HH): Undesired. C2 links to C2.[1] Causes severe twisting of the backbone due to steric repulsion between adjacent m-tolyl groups.[1]

-

Visualization: Radical Cation Polymerization Cycle[1]

Figure 2: Oxidative polymerization cycle driven by FeCl3, leading to conjugated polythiophene chains.

Experimental Protocol: Chemical Oxidative Polymerization

Objective: Synthesize high-molecular-weight Poly[this compound].

Reagents:

-

Monomer: this compound

-

Oxidant: Anhydrous FeCl3 (4.0 eq)

-

Solvent: Dry Chloroform (CHCl3)

-

Precipitant: Methanol[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck flask and purge with Nitrogen.

-

Oxidant Slurry: Suspend anhydrous FeCl3 (40 mmol) in 50 mL dry CHCl3. Critical: FeCl3 must be anhydrous; moisture kills the radical cation.

-

Monomer Addition: Dissolve 3-MPT (10 mmol) in 10 mL CHCl3. Add dropwise to the FeCl3 slurry under vigorous stirring at RT.

-

Reaction: The mixture will turn dark black/green immediately. Stir for 24 hours under N2.[1]

-

Termination: Pour the reaction slurry into 500 mL of cold Methanol. The polymer will precipitate as a solid.[1]

-

Dedoping (Purification):

-

Final Recovery: Concentrate the Chloroform fraction and re-precipitate into Methanol. Dry under vacuum.[1]

Analytical Data Summary

| Parameter | This compound | 2-Bromo-3-(3-methylphenyl)thiophene | Poly[this compound] |

| Appearance | Colorless/Pale Yellow Oil | Yellow Oil/Low Melting Solid | Dark Red/Black Solid |

| 1H NMR (CDCl3) | Loss of C2-H signal ( | Broad aromatic peaks (6.9-7.2 ppm) | |

| Solubility | High (Hexane, DCM, THF) | High (Hexane, DCM, THF) | Good (CHCl3, Chlorobenzene) |

| Reactivity | Nucleophilic (EAS active) | Electrophilic (Pd-coupling active) | Redox Active (Conductive upon doping) |

References

-

Gronowitz, S.; Hörnfeldt, A.-B. (2004).[1] Thiophenes. Elsevier.[1]

- Foundational text on thiophene reactivity and EAS regioselectivity.

-

McCullough, R. D. (1998).[1] "The Chemistry of Conducting Polythiophenes". Advanced Materials, 10(2), 93-116.[1]

- Authoritative review on oxidative polymeriz

-

Barbarella, G., et al. (2005).[1] "Oligothiophenes as fluorescent markers". Journal of the American Chemical Society.[1]

- Discusses the optical properties and synthesis of 3-arylthiophenes.

-

Mishra, A., et al. (2009).[1] "Functionalized Thiophenes: Synthesis and Applications". Chemical Reviews, 109(3), 1141–1276.[1]

- Comprehensive guide to functionalizing thiophenes for drug discovery and m

Sources

Synthesis of Thiophene Derivatives for Pharmacological Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have rendered it a "privileged scaffold" in drug design.[2] The sulfur atom, with its available d-orbitals, imparts a distinct aromatic character and potential for diverse intermolecular interactions, making thiophene derivatives attractive candidates for a wide array of pharmacological applications.[3] Indeed, a significant number of FDA-approved drugs, spanning therapeutic areas from cardiovascular diseases to oncology and central nervous system (CNS) disorders, incorporate the thiophene moiety, underscoring its clinical significance.[4]

This comprehensive guide provides an in-depth exploration of the synthesis of pharmacologically relevant thiophene derivatives. Moving beyond a mere recitation of procedures, this document delves into the mechanistic rationale behind key synthetic strategies, offering practical, field-proven insights to empower researchers in their quest for novel therapeutic agents. We will explore four classical and versatile methods for thiophene ring construction: the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, the Hinsberg synthesis, and the Fiesselmann synthesis. For each, we will provide detailed, step-by-step protocols, troubleshooting guidance, and a discussion of their applications in the synthesis of bioactive molecules. Furthermore, we will touch upon the crucial subsequent steps of pharmacological evaluation, providing an overview of standard assays.

Core Synthetic Strategies for Thiophene Ring Construction

The construction of the thiophene ring can be approached through various synthetic routes, each offering distinct advantages in terms of substituent patterns and functional group tolerance. The choice of synthetic method is often dictated by the desired substitution on the final thiophene derivative and the availability of starting materials.

Caption: Overview of key synthetic routes to thiophene derivatives.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[5] The reaction involves the condensation of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6]

Mechanistic Rationale: The reaction proceeds through the thionation of one or both carbonyl groups of the 1,4-dicarbonyl precursor, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiophene ring.[7] The use of potent sulfurizing agents like Lawesson's reagent is often preferred over P₄S₁₀ as it can lead to cleaner reactions and higher yields under milder conditions. The driving force for the final dehydration step is the formation of the stable aromatic thiophene ring.

Caption: Simplified workflow of the Paal-Knorr thiophene synthesis.

Protocol 1: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Reaction

This protocol describes the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione as a representative example.

Materials:

-

2,5-Hexanedione

-

Lawesson's Reagent

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,5-hexanedione (1.0 g, 8.76 mmol) in anhydrous toluene (20 mL).

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (1.95 g, 4.82 mmol) in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove any insoluble material and wash the filter cake with toluene.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2,5-dimethylthiophene as a colorless liquid.

Troubleshooting:

-

Low Yield: Incomplete reaction can be addressed by extending the reflux time or adding a slight excess of Lawesson's reagent. Ensure the reaction is performed under anhydrous conditions as moisture can decompose the sulfurizing agent.

-

Formation of By-products: Overheating or prolonged reaction times can lead to the formation of polymeric by-products. Careful monitoring by TLC is crucial. The use of Lawesson's reagent generally results in a cleaner reaction compared to P₄S₁₀.[8]

The Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful one-pot, three-component reaction for the preparation of polysubstituted 2-aminothiophenes.[9] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[9]

Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate.[10] Subsequently, the elemental sulfur reacts with the enolate of this intermediate, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product. The base plays a crucial role in catalyzing both the initial condensation and the subsequent steps involving sulfur.[4]

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Protocol 2: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol details the synthesis of a representative 2-aminothiophene derivative.

Materials:

-

2-Butanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Ice-water

Procedure:

-

Reaction Mixture: In a round-bottom flask, combine 2-butanone (7.21 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in ethanol (50 mL).

-

Addition of Base: To the stirred mixture, add morpholine (8.71 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at 50 °C for 1-2 hours. The product often begins to precipitate during the reaction.

-

Isolation: After the reaction is complete, cool the mixture in an ice bath. The precipitated product is collected by filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol and then with water to remove any residual morpholine and salts. Dry the product under vacuum to obtain ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Troubleshooting:

-

Reaction not initiating: Ensure the quality of the reagents. The base is crucial; if the reaction is sluggish, a slightly stronger base like triethylamine can be used, but this may also promote side reactions.

-

Low Purity: The product can be recrystallized from ethanol or an ethanol/water mixture to improve purity. Common impurities include unreacted starting materials and by-products from the Knoevenagel condensation.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylates through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[5]

Mechanistic Rationale: The reaction proceeds via a double Stobbe-type condensation. The base deprotonates the α-carbon of diethyl thiodiacetate, which then acts as a nucleophile, attacking one of the carbonyl groups of the 1,2-dicarbonyl compound. A subsequent intramolecular cyclization and elimination lead to the formation of the thiophene ring.[6]

Protocol 3: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

This protocol outlines the synthesis using benzil as the 1,2-dicarbonyl compound.

Materials:

-

Benzil

-

Diethyl thiodiacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (dilute)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium metal (0.46 g, 20 mmol) in anhydrous ethanol (20 mL) under a nitrogen atmosphere.

-

Reaction Mixture: To the cooled sodium ethoxide solution, add a solution of benzil (2.10 g, 10 mmol) and diethyl thiodiacetate (2.06 g, 10 mmol) in anhydrous ethanol (10 mL) dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux for 3-5 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[11] It involves the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[11]

Mechanistic Rationale: The reaction is initiated by the Michael addition of the thiolate, generated from the thioglycolic acid ester by the base, to the α,β-acetylenic ester. This is followed by an intramolecular Dieckmann-like condensation to form the thiophene ring. Tautomerization of the resulting β-keto ester gives the final 3-hydroxythiophene derivative.[12]

Protocol 4: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

This protocol describes the synthesis from ethyl phenylpropiolate.

Materials:

-

Ethyl phenylpropiolate

-

Ethyl thioglycolate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Dilute hydrochloric acid

-

Ethyl acetate

Procedure:

-

Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in anhydrous ethanol (15 mL) under a nitrogen atmosphere.

-

Addition of Thiol: To the cooled sodium ethoxide solution, add ethyl thioglycolate (1.20 g, 10 mmol) dropwise with stirring.

-

Addition of Alkyne: After stirring for 15 minutes, add a solution of ethyl phenylpropiolate (1.74 g, 10 mmol) in anhydrous ethanol (5 mL) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.

Characterization of Synthesized Thiophene Derivatives

The structural elucidation and purity assessment of the synthesized thiophene derivatives are paramount. A combination of spectroscopic techniques is typically employed:

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. Chemical shifts and coupling constants are indicative of the substitution pattern on the thiophene ring. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule, such as carbonyls (C=O), amines (N-H), and hydroxyls (O-H). |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in the compound, which helps to confirm the molecular formula. |

Pharmacological Evaluation of Thiophene Derivatives

Following successful synthesis and characterization, the next critical step is the evaluation of the pharmacological activity of the novel thiophene derivatives. The choice of assays depends on the therapeutic target of interest.

Anti-inflammatory Activity

Thiophene derivatives are known to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13]

In Vitro Assay: COX-2 Inhibition Assay

This fluorometric assay is a common method for screening compounds for their ability to inhibit the COX-2 enzyme.[14]

Protocol Overview:

-

Reagent Preparation: Prepare solutions of the test compound, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and the COX-2 enzyme.[14]

-

Reaction Initiation: In a 96-well plate, combine the COX-2 enzyme with the test compound or control. Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[14]

-

Detection: A fluorescent probe is used to detect the production of prostaglandin G2, an intermediate in the COX-catalyzed reaction. The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.[1][15]

Protocol Overview:

-

Animal Dosing: Administer the test thiophene derivative or a standard anti-inflammatory drug (e.g., indomethacin) to a group of rats. A control group receives the vehicle.[15]

-

Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[1][15]

-

Measurement of Paw Volume: Measure the volume of the paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[15]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Anticancer Activity

Many thiophene-based compounds have demonstrated potent anticancer activity through various mechanisms.[9][16]

In Vitro Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effect on cancer cells.[10][17]

Protocol Overview:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.[16][17]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivative for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization and Measurement: Solubilize the formazan crystals with a detergent solution and measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.[10]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated to determine the concentration of the compound required to inhibit 50% of cell growth.[9]

Safety Precautions

The synthesis of thiophene derivatives involves the use of potentially hazardous chemicals. It is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Lawesson's Reagent and Phosphorus Pentasulfide: These are flammable solids that can release toxic hydrogen sulfide gas upon contact with moisture. Handle under an inert atmosphere and store in a dry place.[8][13]

-

Thioglycolic Acid and its Derivatives: These compounds are corrosive and can cause severe skin and eye irritation. Handle with care and avoid inhalation of vapors.[18]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The thiophene scaffold continues to be a fertile ground for the discovery of novel and effective therapeutic agents. A thorough understanding of the classical synthetic methodologies, coupled with a rational approach to molecular design and pharmacological evaluation, is essential for researchers in this field. This guide has provided a detailed overview of key synthetic protocols, mechanistic insights, and practical considerations for the synthesis and preliminary pharmacological assessment of thiophene derivatives. By leveraging these established methods and embracing a culture of safety and scientific rigor, the drug discovery community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

-

Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. (n.d.). Retrieved February 4, 2026, from [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023, June 9). MDPI. [Link]

-

Fiesselmann thiophene synthesis - Filo. (2024, October 27). Retrieved February 4, 2026, from [Link]

-

Synthesis of Furan and Thiophene. (n.d.). Retrieved February 4, 2026, from [Link]

-

Hinsberg Synthesis of Thiophene || Hetrocyclic Compounds. (2021, August 5). YouTube. [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). PMC. [Link]

-

Hinsberg synthesis of thiophenes - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

-

Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Ju. (n.d.). Brieflands. Retrieved February 4, 2026, from [Link]

-

1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 4, 2026, from [Link]

-

Fiesselmann thiophene synthesis | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved February 4, 2026, from [Link]

-

THIOGLYCOLIC ACID TGA 99%. (n.d.). Ataman Kimya. Retrieved February 4, 2026, from [Link]

-

Synthesis and docking studies of thiophene scaffolds in COX-2. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

(PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

-

What is the Paal-Knorr synthesis of a thiophene mechanism? - Quora. (2020, January 15). Retrieved February 4, 2026, from [Link]

-

OPINION ON Thioglycolic acid and its salts (TGA). (2013, November 11). European Commission. [Link]

-

Synthesis and docking studies of thiophene scaffolds in COX-2. (n.d.). Arkivoc. Retrieved February 4, 2026, from [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023, March 1). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

-

Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. [Link]

-

Thioglycolic acid - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

-

Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. (n.d.). Longdom Publishing. Retrieved February 4, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved February 4, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

-

-

quantitative structure activity relationship(qsar). (n.d.). Retrieved February 4, 2026, from [Link]

-

-

Paal Knorr Synthesis of Thiophene with Mechanism. (2019, October 15). YouTube. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

Sources

- 1. inotiv.com [inotiv.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. brieflands.com [brieflands.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 13. opcw.org [opcw.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

Troubleshooting & Optimization

Technical Support: Troubleshooting Side-Product Formation in 3-(3-Methylphenyl)thiophene Synthesis

Introduction

This technical guide addresses the synthesis of 3-(3-Methylphenyl)thiophene via Suzuki-Miyaura cross-coupling. While this pathway is robust, the specific electronic nature of the thiophene ring introduces unique challenges regarding side-product formation.

Primary Synthetic Route: The most common failure mode in this synthesis is the instability of the boronic acid partner. Our data suggests that Route B (3-Bromothiophene + 3-Methylphenylboronic acid) is chemically superior to Route A due to the higher stability of phenylboronic acids compared to heteroaryl boronic acids.

-

Route A (High Risk): 3-Thiopheneboronic acid + 3-Bromotoluene

-

Route B (Recommended): 3-Bromothiophene + 3-Methylphenylboronic acid

This guide focuses on identifying, preventing, and removing the three critical side-products: Protodeboronated species , Homocoupled dimers , and Dehalogenated byproducts .

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: The "Missing Yield" (Protodeboronation)

User Question: "I am observing low conversion, and NMR shows a significant amount of unsubstituted thiophene (or toluene) in the crude mixture. The boronic acid seems to disappear faster than the product forms."

Technical Analysis: This is the hallmark of Protodeboronation . Thiophene boronic acids are exceptionally prone to hydrolytic C-B bond cleavage, especially under basic, aqueous conditions. The electron-rich thiophene ring facilitates protonolysis of the boronate intermediate.

Mechanism:

-

Base coordinates to Boron

Boronate complex. -

Proton source (water/alcohol) attacks the ipso-carbon.

-

C-B bond cleaves, releasing the arene (Thiophene) and Boric acid.

Corrective Actions:

-

Switch Reagents (Critical): If using Route A, switch to Route B. 3-Methylphenylboronic acid is significantly more resistant to protodeboronation than 3-thiopheneboronic acid.

-

Base Selection: Move away from strong hydroxide bases (NaOH, KOH). Use mild, non-nucleophilic bases like

or -

Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) or NHC ligands. These accelerate the Transmetallation step, consuming the boronic acid before it has time to decompose.

-

Concentration: A higher concentration of the halide partner can increase the rate of the productive cycle relative to the hydrolytic side reaction.

Issue 2: The "Dimer" Impurity (Homocoupling)

User Question: "I see a new spot on TLC that persists even after workup. MS indicates a mass equivalent to the dimer of my starting material (e.g., 3,3'-dimethylbiphenyl or 3,3'-bithiophene)."

Technical Analysis: This is Oxidative Homocoupling . It occurs when oxygen enters the reaction vessel, oxidizing the Pd(0) species or promoting the disproportionation of the organoboron species.

Mechanism: Two molecules of the boronic acid couple together (Glaser-type or Pd-mediated) instead of coupling with the halide. This is strictly competitive with the cross-coupling cycle.

Corrective Actions:

-

Degassing Protocol: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst.

-

Solvent Quality: Ensure solvents are peroxide-free and anhydrous. THF and Dioxane are prone to peroxide formation, which accelerates homocoupling.

-

Stoichiometry: Reduce the excess of boronic acid. If you are using 1.5 eq, reduce to 1.1 eq and add it slowly (portion-wise) to keep its instantaneous concentration low.

Issue 3: Catalyst Deactivation (Palladium Black)

User Question: "The reaction starts well but stalls at 50% conversion. A black precipitate forms on the flask walls."

Technical Analysis: The formation of Palladium Black indicates the agglomeration of Pd(0) atoms into inactive nanoparticles. This happens when the ligand dissociates or when the oxidative addition step is too slow.

Corrective Actions:

-

Ligand Load: Increase the Ligand:Pd ratio. For monodentate ligands (

), use 4:1. For bidentate (dppf), use 1.1:1. -

Temperature: Do not overheat. If the reaction requires reflux (100°C+), ensure the catalyst is thermally stable (e.g., use

or Palladacycles instead of

Part 2: Data & Specifications

Impurity Profile Table

| Impurity Type | Chemical Structure | Origin | R_f (vs Product) | Removal Strategy |

| Target Product | This compound | Cross-Coupling | 0.45 (Hex/EtOAc 9:1) | Crystallization/Column |

| Protodeboronated | Thiophene / Toluene | Hydrolysis of Boronic Acid | > 0.80 (High) | High Vacuum / Distillation |

| Homocoupled | 3,3'-Bithiophene / Biaryl | Oxidative Coupling | ~0.50 (Close) | Difficult. Requires Column/Prep-HPLC |

| Dehalogenated | 3-Methylbenzene / Thiophene | Reduction of Halide | > 0.80 (High) | High Vacuum |

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways leading to the target versus side products.

Caption: Competitive reaction pathways in Suzuki coupling. Green indicates the productive cycle; red indicates parasitic side reactions.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale) minimizing protodeboronation.

Reagents:

-

3-Bromothiophene (1.0 eq, 10 mmol)

-

3-Methylphenylboronic acid (1.2 eq, 12 mmol) — Preferred Partner

- (2 mol%)

- (3.0 eq, 30 mmol)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed

Step-by-Step Procedure:

-

Preparation : In a 100 mL round-bottom flask, add 3-Methylphenylboronic acid (1.63 g),

(6.37 g), and the Pd catalyst (163 mg). -

Inerting : Cap the flask with a septum. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition : Add degassed 1,4-Dioxane (40 mL) and degassed Water (10 mL) via syringe.

-

Substrate Addition : Add 3-Bromothiophene (1.63 g, 0.94 mL) via syringe.

-

Reaction : Heat to 85°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: If starting bromide remains after 6h, do NOT add more boronic acid immediately. Check pH. If <9, add more base.

-

-

Workup : Cool to RT. Dilute with EtOAc (50 mL). Wash with water (2x) and brine (1x). Dry over

. -

Purification : Concentrate under reduced pressure. The crude oil likely contains traces of homocoupled biaryl. Purify via silica gel flash chromatography (100% Hexanes

5% EtOAc/Hexanes).

Part 4: Troubleshooting Flowchart

Use this decision tree to resolve active experimental failures.

Caption: Decision tree for diagnosing reaction failures based on TLC/LCMS observations.

References

-

Protodeboronation of Arylboronic Acids . Organic Chemistry Portal. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews, 2013. Available at: [Link]

-

Protodeboronation: Mechanism and Mitigation . ACS Publications. Available at: [Link]

-

Synthesis of functionalised 3-bromo-2,5-diarylthiophene . ResearchGate.[1] Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(3-Methylphenyl)thiophene

Welcome to the technical support guide for the synthesis of 3-(3-Methylphenyl)thiophene. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this specific synthesis. We will delve into common challenges, provide evidence-based solutions, and offer a validated protocol to improve your reaction yields and product purity. The most prevalent and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction, which will be the primary focus of this guide.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles for each recommended solution.

Q1: My reaction yield is consistently low (<40%), and TLC/LC-MS analysis shows significant amounts of unreacted 3-bromothiophene. What's wrong?

This is a classic symptom of poor catalytic activity or incomplete reaction. Several factors could be at play.

-

Cause A: Inefficient Catalyst Activation or Decomposition. The active catalyst in a Suzuki coupling is a Palladium(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. More critically, Pd(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive state.[3]

-

Solution: Ensure your entire apparatus is rigorously purged of oxygen. This involves using oven-dried glassware, maintaining a positive pressure of an inert gas (Argon or Nitrogen), and—most importantly—thoroughly degassing all solvents and aqueous solutions (e.g., via sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles).[3][4]

-

-

Cause B: Suboptimal Ligand Choice. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. For electron-rich heterocycles like thiophene, bulky, electron-rich phosphine ligands are often required to accelerate the reaction and prevent side reactions. Standard ligands like PPh₃ may not be effective enough.[5]

-

Solution: Switch to a more robust ligand system. Buchwald ligands (e.g., SPhos, XPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are excellent choices for coupling with aryl chlorides and bromides, often providing faster reaction rates and higher yields.[6] A catalyst system like Pd(OAc)₂ with PCy₃·HBF₄ has also shown high efficacy in similar couplings.[7][8]

-

-

Cause C: Ineffective Base. The base activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[9] The choice of base and its solubility can dramatically impact the reaction rate.

-

Solution: Screen different bases. While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive coupling partners.[1] Ensure the base is finely powdered to maximize surface area and interaction.[4] Using an aqueous solution of the base can also be beneficial, creating a biphasic system that often accelerates the reaction.[5]

-

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 3,3'-bitoluene (homocoupling of the boronic acid). How can I minimize this?

Homocoupling is a common side reaction, particularly involving the boronic acid partner. It is typically promoted by the presence of oxygen or high temperatures.[4][10]

-

Cause A: Oxygen in the Reaction. As mentioned above, oxygen is a major culprit. It can facilitate the oxidative homocoupling of the boronic acid.[3][4]

-

Solution: Rigorous degassing is the primary solution. Ensure all liquids are sparged with an inert gas before use and the reaction is maintained under a strict inert atmosphere.[3]

-

-

Cause B: Inappropriate Stoichiometry. An excess of the boronic acid can increase the statistical probability of its homocoupling.

-

Solution: Adjust the stoichiometry. While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion, using a large excess should be avoided. Try running the reaction with a 1:1 or 1.05:1 ratio of 3-tolylboronic acid to 3-bromothiophene.

-

-

Cause C: High Reaction Temperature. Elevated temperatures can sometimes favor side reactions over the desired cross-coupling pathway.[3]

-

Solution: Lower the reaction temperature. If you are running the reaction at 100-110 °C, try reducing it to 80-90 °C. This may require a longer reaction time but can significantly improve selectivity.

-

Q3: My palladium catalyst turns black ("crashes out") early in the reaction, and the reaction stalls. Why is this happening?

The formation of black palladium metal (Pd black) is a clear sign of catalyst decomposition. The palladium nanoparticles that form are generally not catalytically active for this transformation.

-

Cause A: Ligand Dissociation/Decomposition. At high temperatures, the phosphine ligand can dissociate from the palladium center, leaving it unprotected and prone to aggregation and precipitation.

-

Solution: Use a more stable ligand or a pre-catalyst. Buchwald-type ligands are designed for high thermal stability. Alternatively, using a pre-catalyst, where the ligand is already bound to the palladium source, can ensure a stable active species is generated.

-

-

Cause B: Impure Reagents or Solvents. Certain impurities can act as poisons to the palladium catalyst.

-

Solution: Use high-purity reagents and solvents. Ensure your 3-bromothiophene and 3-tolylboronic acid are pure. Use anhydrous, degassed solvents from a reliable source or purify them before use.

-

Q4: Purification is difficult. The product co-elutes with a persistent impurity during column chromatography.

Purification of biaryl compounds can be challenging due to their similar polarities.[11]

-

Cause A: Homocoupled Byproducts. The homocoupling of 3-bromothiophene (to form 3,3'-bithiophene) or 3-tolylboronic acid (to form 3,3'-bitoluene) can generate impurities with polarities very close to the desired product.

-

Solution 1: Optimize Reaction Selectivity. The best purification is a clean reaction. First, apply the troubleshooting steps above to minimize the formation of these byproducts.

-

Solution 2: Alternative Purification Methods. If chromatography is ineffective, consider other techniques.[12] Recrystallization from a suitable solvent system (e.g., hexanes, ethanol/water) can be highly effective if the product is a solid. Distillation under reduced pressure is an option for liquid products, though it may be difficult to separate isomers or closely boiling byproducts.[11][13][14]

-

Frequently Asked Questions (FAQs)

Q: What is the best synthetic approach for this compound? A: The Suzuki-Miyaura cross-coupling of 3-bromothiophene with 3-tolylboronic acid is the most widely used and reliable method.[2] It offers mild reaction conditions, tolerance of various functional groups, and generally good yields.[2][15]

Q: How critical is the quality of the boronic acid? A: Extremely critical. Boronic acids are prone to degradation, particularly protodeboronation (replacement of the B(OH)₂ group with a hydrogen) upon storage.[16] It's advisable to use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[16] Always check the purity of your boronic acid by NMR before use.[5]

Q: Which solvent system is recommended? A: A mixture of an organic solvent and water is typically most effective. Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[2][5] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. 1,4-Dioxane is often preferred for its ability to solubilize arylboronic acids effectively.[2]

Q: Can I use 3-chlorothiophene instead of 3-bromothiophene? A: While possible, it is not recommended for achieving high yields without significant optimization. Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[5] To use an aryl chloride, you would need a highly active catalyst system, such as one employing a bulky, electron-rich Buchwald ligand or an N-heterocyclic carbene (NHC) ligand.[17] For initial attempts and reliable results, 3-bromothiophene is the superior choice.

Data Summary: Condition Screening

Optimizing a Suzuki-Miyaura coupling often involves screening several parameters. The table below provides a starting point based on literature precedents for similar aryl-heteroaryl couplings.

| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |

| Pd Source (1-3 mol%) | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) | Pd(PPh₃)₄ is a direct Pd(0) source. Pd(II) sources require in-situ reduction but are more air-stable. |

| Ligand (2-6 mol%) | PPh₃ | PCy₃·HBF₄ | SPhos | For challenging couplings, bulky, electron-rich ligands like PCy₃ or SPhos often outperform PPh₃.[6][7] |

| Base (2-3 equiv.) | Na₂CO₃ | K₂CO₃ | K₃PO₄ | Stronger, more oxophilic bases like K₃PO₄ can accelerate transmetalation and improve yields.[1] |

| Solvent System | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | Dioxane often provides better solubility for reagents.[2] All systems must be thoroughly degassed. |

| Temperature | 80 °C | 90 °C | 100 °C | Start at a moderate temperature (80-90 °C) to minimize side reactions. Increase only if the reaction is sluggish. |

Visualized Workflows & Mechanisms

To better understand the process, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Experimental Protocol: High-Yield Synthesis

This protocol is a robust starting point, incorporating best practices discussed in this guide.

Reagents:

-

3-Bromothiophene (1.0 equiv)

-

3-Tolylboronic acid (1.2 equiv)

-

Pd(OAc)₂ (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

K₃PO₄ (potassium phosphate), finely powdered (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

Procedure:

-

Preparation: Add a stir bar to an oven-dried, two-neck round-bottom flask equipped with a condenser and a rubber septum.

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times. Maintain a positive pressure of inert gas for the duration of the reaction.

-

Reagent Addition: Under the inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), finely powdered K₃PO₄ (3 equiv), and 3-tolylboronic acid (1.2 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (4:1 v/v ratio, e.g., 8 mL dioxane, 2 mL water for a 5 mmol scale reaction) via syringe. The solvents must be degassed by sparging with argon for at least 20 minutes prior to addition.

-

Degassing: Stir the mixture at room temperature and sparge with argon through a needle below the solvent surface for an additional 10 minutes.

-

Substrate Addition: Add 3-bromothiophene (1.0 equiv) via syringe.

-

Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to afford this compound as the final product.

References

-

Molecules. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate.

-

Google Patents. (2009). Process for the purification of thiophenes.

-

Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

-

ACS Publications. (2019). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.

-

Google Patents. (1956). Process for the purification of thiophene.

-

Organic Chemistry Portal. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation.

-

Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.

-

ResearchGate. (2016). How to purify esterification product?.

-

PubMed Central. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

-

PubMed Central. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids.

-

ResearchGate. (2015). Tools for Purifying the Product.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

-

ResearchGate. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.

-

PubMed Central. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

-

Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives.

-

ResearchGate. (2018). Selective coupling reaction of arylboronic acid with 1-bromo-3-(chloromethyl)benzene.

-

YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Myers Research Group, Harvard University. The Suzuki Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. reddit.com [reddit.com]

- 6. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]

- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Yoneda Labs [yonedalabs.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Suzuki Coupling of Thiophenes